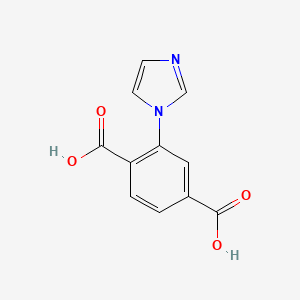
2-(1H-Imidazol-1-yl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-yl)terephthalic acid is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an imidazole group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1H-Imidazol-1-yl)terephthalic acid can be synthesized through a reaction between terephthalic acid and imidazole. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-1-yl)terephthalic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-1-yl)terephthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects . The imidazole group plays a crucial role in the coordination process, enhancing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-yl)terephthalic acid: The parent compound with an imidazole group.
2-(1H-1,2,4-Triazol-1-yl)terephthalic acid: A similar compound with a triazole group instead of an imidazole group.
2,5-Di(1H-imidazol-1-yl)terephthalic acid: A derivative with two imidazole groups on the benzene ring.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with various metal ions. This makes it a valuable ligand in the synthesis of MOFs and other coordination compounds .
Propiedades
Fórmula molecular |
C11H8N2O4 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
2-imidazol-1-ylterephthalic acid |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-2-8(11(16)17)9(5-7)13-4-3-12-6-13/h1-6H,(H,14,15)(H,16,17) |
Clave InChI |
ILMXBVYHLJPCDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)



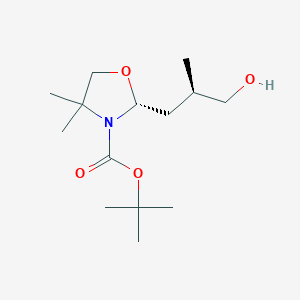
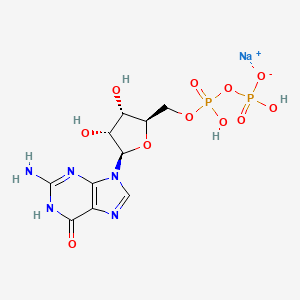
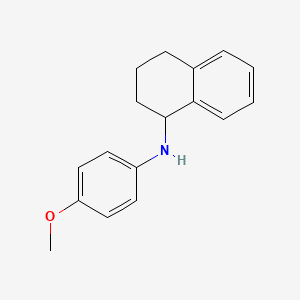

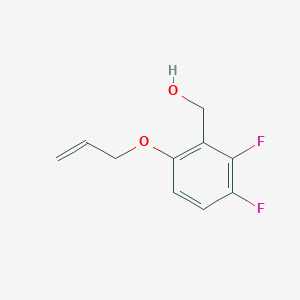

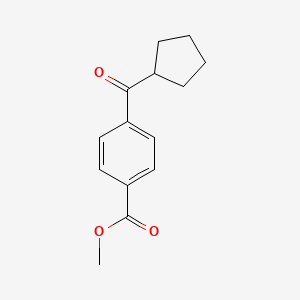
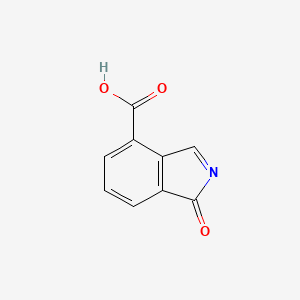
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
